molecular formula C23H24N4O2 B2957145 3,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899745-57-4

3,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No.: B2957145
CAS No.: 899745-57-4
M. Wt: 388.471
InChI Key: FWFDONXLOJNQFD-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a benzamide derivative featuring a pyridazine core substituted with a morpholine ring and linked to a dimethyl-substituted benzamide group via a phenyl bridge. This compound’s structural complexity arises from its multi-ring system, which combines aromatic (pyridazine, phenyl, benzamide) and heterocyclic (morpholine) components.

Properties

IUPAC Name

3,5-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-16-12-17(2)14-19(13-16)23(28)24-20-5-3-4-18(15-20)21-6-7-22(26-25-21)27-8-10-29-11-9-27/h3-7,12-15H,8-11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFDONXLOJNQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the morpholinopyridazine core. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This would require optimization of reaction conditions, purification processes, and quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the benzamide ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may have biological activity and could be used in the development of new drugs or probes.

  • Medicine: : Its potential pharmacological properties make it a candidate for drug discovery and development.

  • Industry: : It could be used in the production of materials with specific properties.

Mechanism of Action

The exact mechanism of action of 3,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is not well-documented, but it likely involves interactions with specific molecular targets and pathways. Further research is needed to elucidate its precise mechanism and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Data

The following table summarizes key structural analogues and their distinguishing features:

Compound ID/Name Core Structure Key Substituents Potential Functional Implications
Target Compound Benzamide-pyridazine-phenyl 3,5-dimethylbenzamide; 6-morpholinopyridazine Enhanced solubility (morpholine), steric bulk (methyl)
743442-07-1 (2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide) Benzothiazole-phenyl-propanamide Chloro group; benzothiazole Electron-withdrawing effects (Cl); aromatic stacking
303062-73-9 (Tri-methoxy-N-substituted benzamide) Benzamide-indole/thiourea 3,4,5-trimethoxy; iodophenyl thiourea Polar interactions (methoxy); halogen bonding (I)
N-(2-(Dimethylamino)ethyl)-4-ureido-N-methylbenzamide Triazine-phenyl-ureido-benzamide Dimorpholino-triazine; dimethylaminoethyl DNA binding (triazine); cationic solubility (amine)

Functional Group Analysis

  • Morpholine vs.
  • Methyl vs. Methoxy/Chloro Substituents : The 3,5-dimethyl groups on the benzamide provide steric hindrance and metabolic stability, contrasting with the electron-withdrawing chloro group in 743442-07-1 or the polar methoxy groups in 303062-73-9 .
  • Linker Flexibility : The phenyl bridge in the target compound allows conformational flexibility, whereas rigid linkers (e.g., ureido in ) may restrict binding modes .

Research Implications and Gaps

  • Bioactivity : The morpholine and dimethylbenzamide groups suggest kinase inhibition (e.g., PI3K/mTOR pathways), but direct pharmacological data are lacking. Comparatively, triazine derivatives in show confirmed DNA-binding activity.
  • Optimization Opportunities : Replacing the pyridazine core with triazine (as in ) or introducing halogen substituents (as in 743442-07-1) could modulate potency or selectivity .

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